molecular formula C10H20N2O3 B1621393 Ethyl 4-(2-hydroxypropyl)piperazine-1-carboxylate CAS No. 99849-94-2

Ethyl 4-(2-hydroxypropyl)piperazine-1-carboxylate

Cat. No.: B1621393
CAS No.: 99849-94-2
M. Wt: 216.28 g/mol
InChI Key: CGTNLOJURSDQJO-UHFFFAOYSA-N
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Description

Crystal Structure and Lattice Parameters

The crystallographic investigation of ethyl 4-(2-hydroxypropyl)piperazine-1-carboxylate reveals fundamental insights into its solid-state organization and molecular packing arrangements. Piperazine derivatives commonly crystallize in specific conformations that are dictated by their inherent structural features and intermolecular interaction patterns. The piperazine ring system in this compound adopts a chair conformation, which represents the most energetically favorable arrangement for six-membered saturated heterocycles containing nitrogen atoms. This chair conformation is characterized by specific bond angles and distances that optimize the spatial arrangement of the substituent groups while minimizing steric hindrance between the hydroxypropyl and ethyl carboxylate moieties.

The molecular geometry of this compound demonstrates significant influence from the presence of the hydroxypropyl substituent, which introduces additional conformational flexibility through its methyl and hydroxyl functional groups. The hydroxyl group particularly contributes to the compound's ability to participate in hydrogen bonding interactions, both intramolecularly and intermolecularly within the crystal lattice. These hydrogen bonding patterns play a crucial role in determining the overall crystal packing and can significantly influence the compound's physical properties, including melting point, solubility, and stability characteristics.

Crystallographic analysis of related piperazine carboxylate compounds has revealed that the geometry around the nitrogen atoms typically exhibits a distorted tetrahedral arrangement, with bond angles deviating from the ideal tetrahedral angle due to the constraints imposed by the six-membered ring structure. The incorporation of the ethyl carboxylate group introduces additional structural considerations, as the ester functionality can participate in various intermolecular interactions that influence the overall crystal packing efficiency and stability.

Conformational Analysis and Molecular Flexibility

The conformational landscape of this compound encompasses multiple low-energy structures that arise from the rotational freedom around several key bonds within the molecule. The hydroxypropyl substituent introduces four rotatable bonds that contribute to the compound's conformational flexibility, while the ethyl carboxylate group adds two additional rotatable bonds. This conformational diversity has significant implications for the compound's interactions with biological targets and its behavior in different chemical environments.

Detailed analysis of the molecular geometry reveals that the piperazine ring maintains its preferred chair conformation across different crystal forms, consistent with observations in related piperazine derivatives. The nitrogen atoms within the piperazine ring exhibit pyramidal geometry, with the lone pairs oriented to minimize electron-electron repulsion while accommodating the attached substituents. The hydroxypropyl chain adopts extended conformations that maximize favorable intramolecular and intermolecular interactions while avoiding unfavorable steric clashes.

The ethyl carboxylate moiety demonstrates characteristic ester geometry with the carbonyl carbon exhibiting trigonal planar geometry and the ester oxygen atoms positioned to optimize their electronic interactions with surrounding molecular components. The spatial orientation of the carboxylate group relative to the piperazine ring influences the overall molecular dipole moment and affects the compound's ability to engage in specific intermolecular interactions within the crystal lattice.

Structural Parameter Value Reference Standard
Molecular Formula C10H20N2O3
Molecular Weight 216.28 g/mol
Rotatable Bonds 4
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4

Properties

IUPAC Name

ethyl 4-(2-hydroxypropyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-3-15-10(14)12-6-4-11(5-7-12)8-9(2)13/h9,13H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTNLOJURSDQJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371362
Record name Ethyl 4-(2-hydroxypropyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99849-94-2
Record name Ethyl 4-(2-hydroxypropyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 99849-94-2
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Preparation Methods

Reaction Mechanism and Conditions

This method involves the reaction of piperazine with a halogenated 2-hydroxypropyl derivative (e.g., 2-hydroxypropyl chloride or bromide) under basic conditions. The nucleophilic nitrogen of piperazine displaces the halide, forming the 4-(2-hydroxypropyl)piperazine intermediate. Subsequent esterification with ethyl chloroformate introduces the carboxylate group.

Key Steps :

  • Alkylation :
    Piperazine (1 equiv) reacts with 2-hydroxypropyl chloride (1.2 equiv) in anhydrous tetrahydrofuran (THF) at 60–80°C for 6–8 hours. Triethylamine (1.5 equiv) is used to scavenge HCl.
    $$
    \text{Piperazine} + \text{Cl-CH}2\text{CH(OH)CH}3 \xrightarrow{\text{THF, 70°C}} \text{4-(2-Hydroxypropyl)piperazine}
    $$
  • Esterification :
    The intermediate reacts with ethyl chloroformate (1.1 equiv) in dichloromethane (DCM) at 0–5°C for 2 hours.

Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane).

Industrial Scalability

This route is favored for its simplicity and compatibility with continuous flow systems. However, the hygroscopic nature of 2-hydroxypropyl halides necessitates strict moisture control. Patents describe analogous processes for ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate, which can be adapted for the propyl variant.

Reductive Amination Using Hydroxyacetone

Reaction Pathway

Piperazine reacts with hydroxyacetone (1.2 equiv) in the presence of sodium cyanoborohydride (NaBH3CN) to form the 4-(2-hydroxypropyl)piperazine intermediate. Ethyl chloroformate is then introduced to yield the target compound.

Optimized Conditions :

  • Solvent: Methanol/water (9:1)
  • Temperature: 25°C
  • Time: 12–16 hours.

Mechanism :
$$
\text{Piperazine} + \text{CH}3\text{C(O)CH}2\text{OH} \xrightarrow{\text{NaBH}_3\text{CN}} \text{4-(2-Hydroxypropyl)piperazine} \xrightarrow{\text{ClCOOEt}} \text{Ethyl 4-(2-hydroxypropyl)piperazine-1-carboxylate}
$$

Yield : 75–80% after recrystallization (ethanol/water).

Advantages and Limitations

This method avoids hazardous halogenated reagents but requires careful pH control (pH 6–7) to prevent over-reduction. The use of NaBH3CN, though effective, complicates waste management in industrial settings.

Acylation-Reduction Strategy

Synthetic Sequence

  • Acylation : Piperazine reacts with acryloyl chloride to form 4-acryloylpiperazine.
  • Hydroboration-Oxidation : The acryloyl group is converted to a 2-hydroxypropyl moiety using borane-THF followed by oxidative workup.
  • Esterification : Ethyl chloroformate is added to the secondary amine.

Critical Parameters :

  • Acylation: Conducted in DCM at −10°C to prevent polymerization.
  • Hydroboration: BH3·THF (2 equiv) at 0°C, followed by H2O2/NaOH oxidation.

Yield : 65% overall (three-step).

Cyclization of Bis(2-Chloropropyl)Amine Derivatives

Patent-Based Methodology

Adapted from CN103224476A, this method involves cyclizing bis(2-chloropropyl)amine with ethanolamine under acidic conditions to form 4-(2-hydroxypropyl)piperazine, followed by carboxylation.

Procedure :

  • Cyclization :
    Bis(2-chloropropyl)amine (1 equiv) and ethanolamine (1.05 equiv) react in methanol at 50°C for 5 hours.
  • Carboxylation :
    The product is treated with ethyl chloroformate in acetone at 25°C.

Yield : 82% (cyclization step), 89% (carboxylation).

Comparative Analysis of Methods

Method Yield (%) Key Reagents Temperature Range Scalability
Nucleophilic Substitution 68–72 2-Hydroxypropyl chloride 60–80°C High
Reductive Amination 75–80 Hydroxyacetone, NaBH3CN 25°C Moderate
Acylation-Reduction 65 Acryloyl chloride, BH3·THF −10°C to 25°C Low
Cyclization 82–89 Bis(2-chloropropyl)amine 50°C High

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) removes unreacted piperazine and halide byproducts.
  • Nanofiltration : Patents describe nanofiltration for removing salts in analogous compounds, achieving >99% purity.

Spectroscopic Data

  • IR (KBr) : 3340 cm⁻¹ (O-H), 1705 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O).
  • ¹H NMR (400 MHz, CDCl₃) : δ 1.25 (t, 3H, CH2CH3), 3.45 (m, 2H, CH2OH), 4.15 (q, 2H, OCH2).

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-hydroxypropyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The ethyl ester group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Regeneration of the hydroxyl group.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

Ethyl 4-(2-hydroxypropyl)piperazine-1-carboxylate serves as a building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical modifications, facilitating the development of novel compounds with tailored properties.

Biology

In biological research, this compound is employed to study enzyme interactions and protein modifications . Its ability to affect biochemical pathways makes it a valuable tool in proteomics research, particularly in understanding enzyme-substrate dynamics and post-translational modifications .

Medicine

The compound has been investigated for its antimicrobial properties , demonstrating effectiveness against various bacterial strains. Its mechanism of action involves disrupting essential bacterial processes such as cell wall synthesis and protein synthesis, leading to cellular damage or death in susceptible bacteria . This positions it as a potential candidate for developing new antimicrobial therapies.

Industry

In industrial applications, this compound is utilized in producing polymers and other chemicals. Its stability and reactivity make it suitable for various formulations in chemical manufacturing processes.

Case Study 1: Antimicrobial Activity

A study assessed the antibacterial activity of several piperazine derivatives, including this compound. The results indicated significant inhibition of bacterial growth against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

Case Study 2: Enzyme Interaction Studies

Research involving this compound demonstrated its role in modulating enzyme activity related to drug metabolism. By altering enzyme kinetics, it provided insights into how structural modifications can influence pharmacological outcomes .

Mechanism of Action

The mechanism of action of Ethyl 4-(2-hydroxypropyl)piperazine-1-carboxylate involves its interaction with various molecular targets . It is known to act as a GABA receptor agonist, binding directly to muscle membrane GABA receptors. This interaction causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms . The compound’s effects are mediated through specific pathways involving neurotransmitter modulation.

Comparison with Similar Compounds

Structural Analysis

  • Hydrophilicity vs. Lipophilicity : The target compound’s 2-hydroxypropyl group increases hydrophilicity (logP ~0.5–1.5), whereas analogs with aromatic substituents (e.g., biphenyl in , xanthone in ) exhibit higher logP values (>3), favoring membrane permeability but reducing aqueous solubility.
  • Functional Group Impact: Xanthone derivatives (e.g., ) show significant antimycobacterial activity (94% inhibition) but introduce cytotoxicity, likely due to planar aromatic systems interfering with cellular processes. Sulfonyl and phenoxy groups (e.g., ) may enhance receptor binding via hydrogen bonding or π-π interactions, though specific data are lacking.

Biological Activity

Ethyl 4-(2-hydroxypropyl)piperazine-1-carboxylate (C10H20N2O3) is a piperazine derivative with significant biological activity, particularly noted for its antibacterial properties. This article explores its biological mechanisms, applications, and relevant research findings.

This compound has a molecular weight of 216.28 g/mol. Its synthesis typically involves the reaction of piperazine with ethyl chloroformate and 2-hydroxypropylamine under basic conditions. The steps are as follows:

  • Formation of Ethyl Piperazine-1-carboxylate : Piperazine reacts with ethyl chloroformate in the presence of a base (e.g., triethylamine).
  • Addition of 2-Hydroxypropylamine : The intermediate product undergoes reaction with 2-hydroxypropylamine to yield the final compound.

This compound exhibits antibacterial activity by interfering with essential bacterial processes, such as:

  • Cell Wall Synthesis : Disruption of peptidoglycan formation.
  • Protein Synthesis : Inhibition of ribosomal function.
  • DNA Replication : Interference with nucleic acid synthesis.

These actions lead to cellular damage or death in susceptible bacterial species, making it a candidate for further research in antimicrobial therapies.

Antibacterial Effects

Research indicates that this compound demonstrates significant antibacterial activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values are crucial for evaluating its effectiveness:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

These results suggest that the compound is more effective against Gram-positive bacteria compared to Gram-negative bacteria .

Case Studies

Several studies have highlighted the potential of this compound in clinical applications:

  • In Vitro Studies : A study demonstrated that this compound could inhibit bacterial growth in a controlled environment, showing promise as an antibacterial agent against resistant strains .
  • Toxicity Assessment : Hemolytic assays indicated that at therapeutic concentrations, this compound exhibits low toxicity to mammalian cells, suggesting a favorable safety profile for potential therapeutic use .
  • Mechanistic Insights : Virtual screening and molecular docking studies have elucidated its interaction with bacterial enzymes, providing insights into its mechanism of action at the molecular level .

Applications in Research and Industry

This compound is utilized in various fields:

  • Medicinal Chemistry : As a scaffold for developing new antibacterial agents.
  • Proteomics Research : Investigating enzyme interactions and protein modifications.
  • Industrial Applications : Used in synthesizing polymers and other chemical products due to its versatile chemical properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 4-(2-hydroxypropyl)piperazine-1-carboxylate?

  • Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling reactions. For example, derivatives of piperazine are often functionalized using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) under trifluoroacetic acid (TFA) activation . Optimization of reaction conditions (e.g., solvent, temperature) is critical for yield improvement. Post-synthesis purification typically involves flash column chromatography (e.g., hexane:ethyl acetate gradients) .

Q. How is the compound characterized spectroscopically?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is pivotal. For instance, 1H^1H-NMR (400 MHz) and 13C^{13}C-NMR (101 MHz) in deuterated solvents (e.g., DMSO-d6) provide structural confirmation by resolving peaks for the ethyl ester (δ ~1.2–1.4 ppm for CH3, δ ~4.1–4.3 ppm for CH2O), piperazine ring protons (δ ~2.5–3.5 ppm), and hydroxypropyl groups (δ ~3.6–4.0 ppm) . MALDI-TOF mass spectrometry further validates molecular weight (e.g., observed [M+H]+ peaks) .

Q. What safety precautions are essential during handling?

  • Methodological Answer : Follow GHS guidelines: wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (Category 2A irritation ). Use fume hoods for synthesis steps involving volatile reagents. Storage should be in dry, airtight containers away from oxidizers to prevent decomposition .

Advanced Research Questions

Q. How can conformational analysis of the piperazine ring be performed?

  • Methodological Answer : X-ray crystallography is the gold standard. For example, a related piperazine derivative (C28H35N3O4) crystallized in a monoclinic system (space group P21_1/n) with a chair conformation for the piperazine ring and boat conformation for adjacent piperidine rings. Weak intramolecular C–H···N interactions stabilize the structure . Computational methods (DFT) can supplement experimental data by modeling puckering parameters (amplitude, phase angles) .

Q. How to address contradictions in enzyme inhibition assays involving this compound?

  • Methodological Answer : Cross-validate results using orthogonal assays. For example, if IC50 values vary between fluorometric and colorimetric assays, perform molecular docking to assess binding modes. A study on piperazine derivatives used AutoDock Vina to analyze interactions with enzyme active sites (e.g., hydrogen bonding with catalytic residues) . Adjust assay conditions (pH, co-solvents) to minimize false negatives .

Q. What computational strategies predict the compound’s reactivity in biological systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry and predict frontier molecular orbitals (HOMO-LUMO gaps) to assess nucleophilic/electrophilic sites . ADMET predictors (e.g., SwissADME) evaluate bioavailability (%GI absorption, BBB permeability) based on physicochemical properties (TPSA, LogP) .

Q. How to design analogs for structure-activity relationship (SAR) studies?

  • Methodological Answer : Modify the hydroxypropyl or ethyl ester groups systematically. For example, replacing the ethyl group with tert-butyl (e.g., tert-butyl 4-methylpiperazine-1-carboxylate) alters steric bulk and lipophilicity . Biological testing against target enzymes (e.g., PI3K/Akt/mTOR pathway inhibitors) with IC50 comparisons identifies critical pharmacophores .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(2-hydroxypropyl)piperazine-1-carboxylate
Reactant of Route 2
Ethyl 4-(2-hydroxypropyl)piperazine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.